(4-Bromo-2,3,5,6-tetrafluorophenyl)methanol
CAS No.: 75865-45-1
Cat. No.: VC2055940
Molecular Formula: C7H3BrF4O
Molecular Weight: 259 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75865-45-1 |
|---|---|
| Molecular Formula | C7H3BrF4O |
| Molecular Weight | 259 g/mol |
| IUPAC Name | (4-bromo-2,3,5,6-tetrafluorophenyl)methanol |
| Standard InChI | InChI=1S/C7H3BrF4O/c8-3-6(11)4(9)2(1-13)5(10)7(3)12/h13H,1H2 |
| Standard InChI Key | CANKYTKGBSRIPN-UHFFFAOYSA-N |
| SMILES | C(C1=C(C(=C(C(=C1F)F)Br)F)F)O |
| Canonical SMILES | C(C1=C(C(=C(C(=C1F)F)Br)F)F)O |
Introduction
Structure and Identification
(4-Bromo-2,3,5,6-tetrafluorophenyl)methanol is identified by the CAS Registry Number 75865-45-1 and is also known by several synonyms including 4-Bromo-2,3,5,6-tetrafluorobenzyl alcohol and Benzenemethanol,4-bromo-2,3,5,6-tetrafluoro- . The compound features a benzene ring with four fluorine atoms at positions 2, 3, 5, and 6, a bromine atom at position 4, and a hydroxymethyl (CH₂OH) group attached to the ring.
The systematic nomenclature reflects its structure accurately, indicating the presence of multiple halogens on a phenylmethanol backbone. Additional database identifiers that reference this compound include AKOS005254276, FT-0617733, and CTK5E2106 . These identification codes are commonly used in chemical databases and reference systems for unambiguous compound identification.
Molecular Characteristics
The molecular formula of (4-Bromo-2,3,5,6-tetrafluorophenyl)methanol is C₇H₃BrF₄O, indicating seven carbon atoms, three hydrogen atoms, one bromine atom, four fluorine atoms, and one oxygen atom. This composition contributes to its distinct chemical and physical properties, particularly its reactivity and stability profiles.
The structural arrangement of these atoms creates a highly substituted aromatic system with significant electronic effects due to the electron-withdrawing nature of the halogen substituents. The presence of multiple fluorine atoms, known for their high electronegativity, considerably influences the electronic distribution within the molecule.
Physical and Chemical Properties
Physical Properties
(4-Bromo-2,3,5,6-tetrafluorophenyl)methanol exhibits specific physical characteristics that are important for handling, storage, and application considerations. The available data indicates several key properties as summarized in Table 1.
Table 1: Physical Properties of (4-Bromo-2,3,5,6-tetrafluorophenyl)methanol
| Property | Value |
|---|---|
| Flash Point | 93.7°C |
| Boiling Point | 231.4°C at 760 mmHg |
| Density | 1.9 g/cm³ |
| Refractive Index | 1.504 |
These physical properties reflect the influence of the halogen substituents on the compound's intermolecular forces and thermal behavior . The relatively high boiling point indicates strong intermolecular forces, likely due to the polarizing effect of the halogen atoms. The substantial density (1.9 g/cm³) is consistent with the presence of the heavy bromine atom in the molecular structure.
Chemical Properties
The chemical behavior of (4-Bromo-2,3,5,6-tetrafluorophenyl)methanol is largely determined by two key structural elements: the hydroxymethyl group and the halogenated aromatic ring. These components influence reactivity patterns and potential chemical transformations.
The hydroxymethyl group (-CH₂OH) serves as a nucleophilic center capable of participating in various reactions including:
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Oxidation to the corresponding aldehyde or carboxylic acid
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Esterification with carboxylic acids or acid chlorides
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Etherification through Williamson ether synthesis
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Conversion to leaving groups (such as tosylates or mesylates) for subsequent substitution reactions
The tetra-fluorinated aromatic ring with the bromine substituent creates an electron-deficient π-system. This electronic configuration influences several aspects of reactivity:
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Enhanced acidity of the benzylic hydrogen atoms
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Altered nucleophilicity of the hydroxyl group compared to non-halogenated benzyl alcohols
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Potential for metal-catalyzed cross-coupling reactions at the carbon-bromine bond
Applications and Research Significance
Synthetic Applications
(4-Bromo-2,3,5,6-tetrafluorophenyl)methanol serves as a valuable building block in organic synthesis, particularly for the preparation of more complex fluorinated compounds. The presence of both the reactive hydroxymethyl group and the bromine substituent provides two distinct points for further functionalization:
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The hydroxymethyl group can undergo various transformations including oxidation, esterification, and conversion to other functional groups
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The bromine substituent at position 4 offers opportunities for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings)
These features make the compound particularly useful in constructing elaborated molecular architectures with specific fluorination patterns.
Pharmaceutical Relevance
Fluorinated aromatic compounds have gained significant attention in pharmaceutical research due to the unique properties that fluorine imparts to drug molecules. Some potential benefits include:
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Enhanced metabolic stability by blocking potential sites of oxidative metabolism
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Increased lipophilicity, potentially improving membrane permeability
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Altered electronic properties affecting binding interactions with biological targets
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Modified acidity/basicity of neighboring functional groups
The combination of multiple fluorine atoms with a bromine substituent and a hydroxymethyl group creates a scaffold with potential utility in medicinal chemistry applications.
Material Science Applications
Highly fluorinated compounds often exhibit interesting properties relevant to materials science, including:
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Thermal stability due to the strength of carbon-fluorine bonds
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Chemical resistance to oxidative and hydrolytic conditions
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Unique surface properties, including potential hydrophobicity and oleophobicity
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Altered electronic properties useful in specialized electronic materials
Related Compounds
Several structurally related compounds provide context for understanding the properties and potential applications of (4-Bromo-2,3,5,6-tetrafluorophenyl)methanol:
4-Bromo-2,3,5,6-tetrafluorophenol
4-Bromo-2,3,5,6-tetrafluorophenol (C₆HBrF₄O) shares the same halogenated aromatic core but features a direct hydroxyl group on the benzene ring instead of a hydroxymethyl group . This structural difference significantly affects its acidity and reactivity profile, with the phenolic hydroxyl expected to be considerably more acidic due to the direct influence of the electron-withdrawing fluorine atoms.
4-Bromo-2,3,5,6-tetrafluoroaniline
4-Bromo-2,3,5,6-tetrafluoroaniline (C₆H₂BrF₄N) contains an amino group (-NH₂) in place of the hydroxymethyl functionality . This compound would exhibit distinct chemical behavior due to the nucleophilic and basic properties of the amino group. The predicted collision cross-section data available for this compound (154.2 Ų for [M+H]⁺) provides insights into its molecular dimensions and potential behavior in analytical techniques such as ion mobility spectrometry.
4-Bromo-2,3,5,6-tetrafluorotoluene
4-Bromo-2,3,5,6-tetrafluorotoluene contains a methyl group instead of a hydroxymethyl group . The absence of the hydroxyl functionality results in different chemical properties and reactivity patterns. This compound has a predicted collision cross-section of 156.1 Ų for [M+H]⁺, which is slightly larger than the aniline derivative, consistent with the molecular structural differences.
Table 2: Comparison of Related Tetrafluorinated Compounds
| Compound | Molecular Formula | Key Functional Group | CCS [M+H]⁺ (Ų) |
|---|---|---|---|
| (4-Bromo-2,3,5,6-tetrafluorophenyl)methanol | C₇H₃BrF₄O | -CH₂OH | Not available |
| 4-Bromo-2,3,5,6-tetrafluorophenol | C₆HBrF₄O | -OH | Not available |
| 4-Bromo-2,3,5,6-tetrafluoroaniline | C₆H₂BrF₄N | -NH₂ | 154.2 |
| 4-Bromo-2,3,5,6-tetrafluorotoluene | C₇H₃BrF₄ | -CH₃ | 156.1 |
This structural family of compounds demonstrates how subtle variations in functional groups attached to a common tetrafluorinated aromatic core can lead to diverse chemical properties and applications.
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